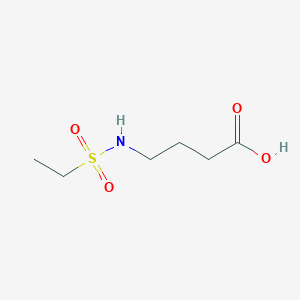

![molecular formula C9H8Cl2N2O B1320469 2-甲基咪唑并[1,2-a]吡啶-3-甲酰氯盐酸盐 CAS No. 35726-81-9](/img/structure/B1320469.png)

2-甲基咪唑并[1,2-a]吡啶-3-甲酰氯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

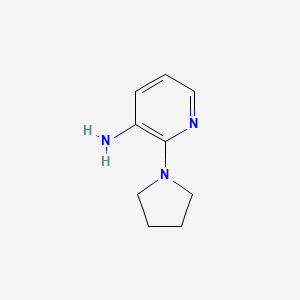

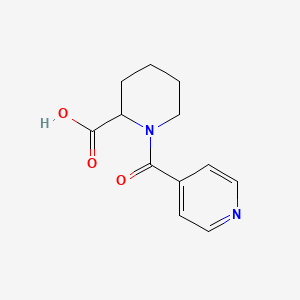

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound. This compound is part of a broader class of imidazo[1,2-a]pyridines which have been studied for various synthetic applications and biological activities. The imidazo[1,2-a]pyridine scaffold is of particular interest due to its presence in compounds with anti-inflammatory, analgesic, and antipyretic properties .

Synthesis Analysis

The synthesis of related 2-methylimidazo[1,2-a]pyridine compounds has been achieved through different methods. For instance, 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids were synthesized by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis . Another approach for synthesizing imidazo[1,2-a]pyridine derivatives involves a Cu-catalyzed aerobic oxidative reaction using ethyl tertiary amines as carbon sources . Additionally, a zinc iodide catalyzed reaction of 2-aminopyridines with α-amino carbonyl compounds has been developed to produce 3-aminoimidazo[1,2-a]pyridines . Furthermore, an iodine-mediated intramolecular cyclization of 2-amino-N-propargylpyridinium bromides has been described for the synthesis of 2-carbonylimidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the fusion of an imidazole ring with a pyridine ring. This bicyclic structure is known for its stability and has been the subject of various structural analyses, including NMR, MS, IR spectra, and X-ray crystallography . The presence of substituents on the imidazo[1,2-a]pyridine core can significantly influence the compound's electronic and steric properties, which in turn affect its reactivity and potential biological activity.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine and its derivatives participate in a variety of chemical reactions. For example, benzofuroylhydroxamoyl chloride reacted with 2-aminopyridine to yield nitrosoimidazo[1,2-a]pyridines . The versatility of the imidazo[1,2-a]pyridine ring system allows for the formation of various derivatives through reactions such as oxidative conditions , multicomponent reactions , and catalyzed cyclizations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride and related compounds are influenced by their molecular structure. The heterocyclic nature of these compounds imparts certain electronic characteristics that can be exploited in synthetic chemistry and pharmaceutical applications. The substituents on the imidazo[1,2-a]pyridine core, such as the methyl group and carboxylic acid function in the case of the 3-carboxylic acids, affect the compound's solubility, stability, and reactivity . The specific physical properties such as melting point, boiling point, and solubility would depend on the particular substituents and their positions on the imidazo[1,2-a]pyridine framework.

科学研究应用

合成与化学反应性

2-甲基咪唑并[1,2-a]吡啶-3-甲酰氯盐酸盐是化学合成领域中的多功能化合物。它的应用尤其体现在 3-氨基咪唑并[1,2-a]吡啶的催化合成中,该过程通过碘化锌和离子液体(如 1-丁基-3-甲基咪唑鎓溴)等催化剂得到增强。这些方法为合成各种咪唑并[1,2-a]吡啶衍生物提供了高效且环保的方法,而这些衍生物通过传统方法难以获得 (韩、马、吴和黄,2015;Shaabani、Soleimani 和 Maleki,2006)。

材料科学和催化

在材料科学中,2-甲基咪唑并[1,2-a]吡啶-3-甲酰氯盐酸盐有助于开发新材料。它用于纤维素的均相酰化,创造出具有各种应用的衍生物。离子液体 1-N-丁基-3-甲基咪唑鎓氯 ([C4mim]+Cl−) 被用作反应介质,证明了该化合物在新材料和催化剂开发中的作用 (Köhler 和 Heinze,2007)。

药物化学

在药物化学中,该化合物的衍生物,特别是涉及咪唑并[1,2-a]吡啶骨架的衍生物,因其细胞毒活性而受到探索。这些研究通过提供新的治疗剂设计见解,为该领域做出了贡献 (Vilchis-Reyes 等,2010)。

环境化学

2-甲基咪唑并[1,2-a]吡啶-3-甲酰氯盐酸盐在环境化学中也有应用,尤其是在可持续合成方法中。例如,它的衍生物已在水性介质中合成,展示了一种环境可持续的方法,并强调了该化合物在绿色化学中的作用 (Bhutia 等,2020)。

属性

IUPAC Name |

2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O.ClH/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6;/h2-5H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZKEOXRNXYNSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594473 |

Source

|

| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride | |

CAS RN |

35726-81-9 |

Source

|

| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)